

# Toxicological Profile of Imazapyr: A Technical Guide

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## Compound of Interest

Compound Name: 5-Carboxy Imazapyr

Cat. No.: B1155145

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Disclaimer: The following toxicological profile is for the herbicide Imazapyr. Extensive literature searches did not yield a specific, detailed toxicological profile for **5-Carboxy Imazapyr**, which has been identified as an impurity of the related herbicide, Imazethapyr. Given the data gap for **5-Carboxy Imazapyr**, this guide provides a comprehensive overview of the toxicological data for the structurally related and widely studied compound, Imazapyr. This information is intended for researchers, scientists, and drug development professionals.

## Executive Summary

Imazapyr is a non-selective, systemic herbicide with low acute toxicity to mammals. It is not considered to be carcinogenic, mutagenic, or a reproductive or developmental toxicant at doses relevant to human exposure. The primary mode of action in plants is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is not present in animals, contributing to its selective toxicity. This document provides a detailed summary of the available toxicological data for Imazapyr, including quantitative data, experimental methodologies, and visual representations of toxicological testing workflows.

## Pharmacokinetics and Metabolism

Following oral administration in rats, Imazapyr is rapidly and extensively absorbed. The majority of the administered dose is excreted unchanged in the urine (68-95%) and to a lesser extent in the feces (5.5-33%) within 24 to 48 hours.<sup>[1][2]</sup> The biological half-life in rats is less than one day.<sup>[1][2]</sup> There is no significant bioaccumulation in tissues.<sup>[1]</sup> Metabolism is limited, with the parent compound being the major component found in excreta.<sup>[1][2]</sup>

## Acute Toxicity

Imazapyr exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Imazapyr

Species	Route	Endpoint	Value (mg/kg bw)	Reference
Rat	Oral	LD50	>5000	[1][3]
Rabbit	Oral	LD50	>5000	[1]
Dog	Oral	LD50	>5000	[1]
Rat	Dermal	LD50	>2000	[1][3]
Rabbit	Dermal	LD50	>2000	[1][3]
Rat	Inhalation	LC50	>5.1 mg/L (4h)	[4]

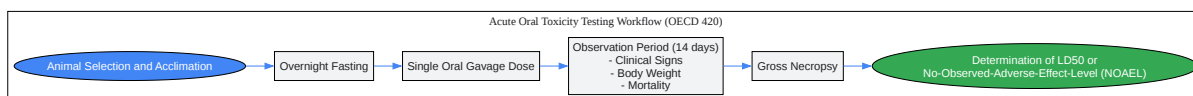
Imazapyr is not a skin irritant but can cause moderate to severe eye irritation.[1][4] It is not a dermal sensitizer in guinea pigs.[1][3]

## Experimental Protocols: Acute Oral Toxicity (OECD 420)

The acute oral toxicity of Imazapyr was likely determined using a method similar to the OECD 420 Fixed Dose Procedure. This method involves the following general steps:

- **Animal Selection:** Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (typically females) are used.
- **Housing and Fasting:** Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.
- **Dose Administration:** A single oral dose of the test substance is administered via gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.



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#### Acute Oral Toxicity Testing Workflow

## Chronic Toxicity and Carcinogenicity

Long-term studies in mice and rats have shown no evidence of carcinogenicity.

Table 2: Chronic Toxicity and Carcinogenicity of Imazapyr

Species	Duration	Route	NOAEL (mg/kg bw/day)	Effects Observed	Reference
Mouse	18 months	Dietary	1301 (highest dose tested)	No treatment- related effects	[1]
Rat	2 years	Dietary	503 (highest dose tested)	No treatment- related effects or carcinogenicity	[1]
Dog	1 year	Dietary	282.1 (highest dose tested)	No treatment- related effects	[1]

## Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study (OECD 452)

A typical combined chronic toxicity and carcinogenicity study for a substance like Imazapyr would follow a protocol similar to OECD Guideline 452:

- **Animal Selection:** Rodents (e.g., Fischer 344 rats) of both sexes are used.
- **Dose Administration:** The test substance is administered daily in the diet for a period of 24 months. At least three dose levels and a concurrent control group are used.
- **In-life Observations:** Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry evaluations are conducted.
- **Pathology:** At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
- **Data Analysis:** The incidence and severity of neoplastic and non-neoplastic lesions are analyzed to determine the carcinogenic potential and chronic toxicity of the substance.

## Genotoxicity

Imazapyr has been tested in a range of in vitro and in vivo genotoxicity assays and has consistently shown no evidence of genotoxic potential.[\[1\]](#)

Table 3: Genotoxicity of Imazapyr

Assay Type	Test System	Result	Reference
In vitro Gene Mutation	Salmonella typhimurium (Ames test)	Negative	<a href="#">[5]</a>
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	<a href="#">[5]</a>
In vitro Gene Mutation	Mouse Lymphoma Assay	Negative	<a href="#">[5]</a>
In vivo Chromosomal Aberration	Mouse Micronucleus Test	Negative	<a href="#">[1]</a>
In vivo DNA Damage	Unscheduled DNA Synthesis (UDS)	Negative	<a href="#">[5]</a>

## Experimental Protocols: In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

The mouse lymphoma assay, a common in vitro test for gene mutation, generally follows these steps:

- **Cell Culture:** Mouse lymphoma L5178Y cells are cultured in appropriate media.
- **Exposure:** The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.
- **Mutation Expression:** After exposure, the cells are washed and cultured for a period to allow for the expression of any induced mutations.
- **Selection:** Cells are then plated in a selective medium (e.g., containing trifluorothymidine) that allows only the mutant cells to grow.
- **Colony Counting:** The number of mutant colonies is counted, and the mutation frequency is calculated and compared to the control.

## Reproductive and Developmental Toxicity

Imazapyr is not considered a reproductive or developmental toxicant.

Table 4: Reproductive and Developmental Toxicity of Imazapyr

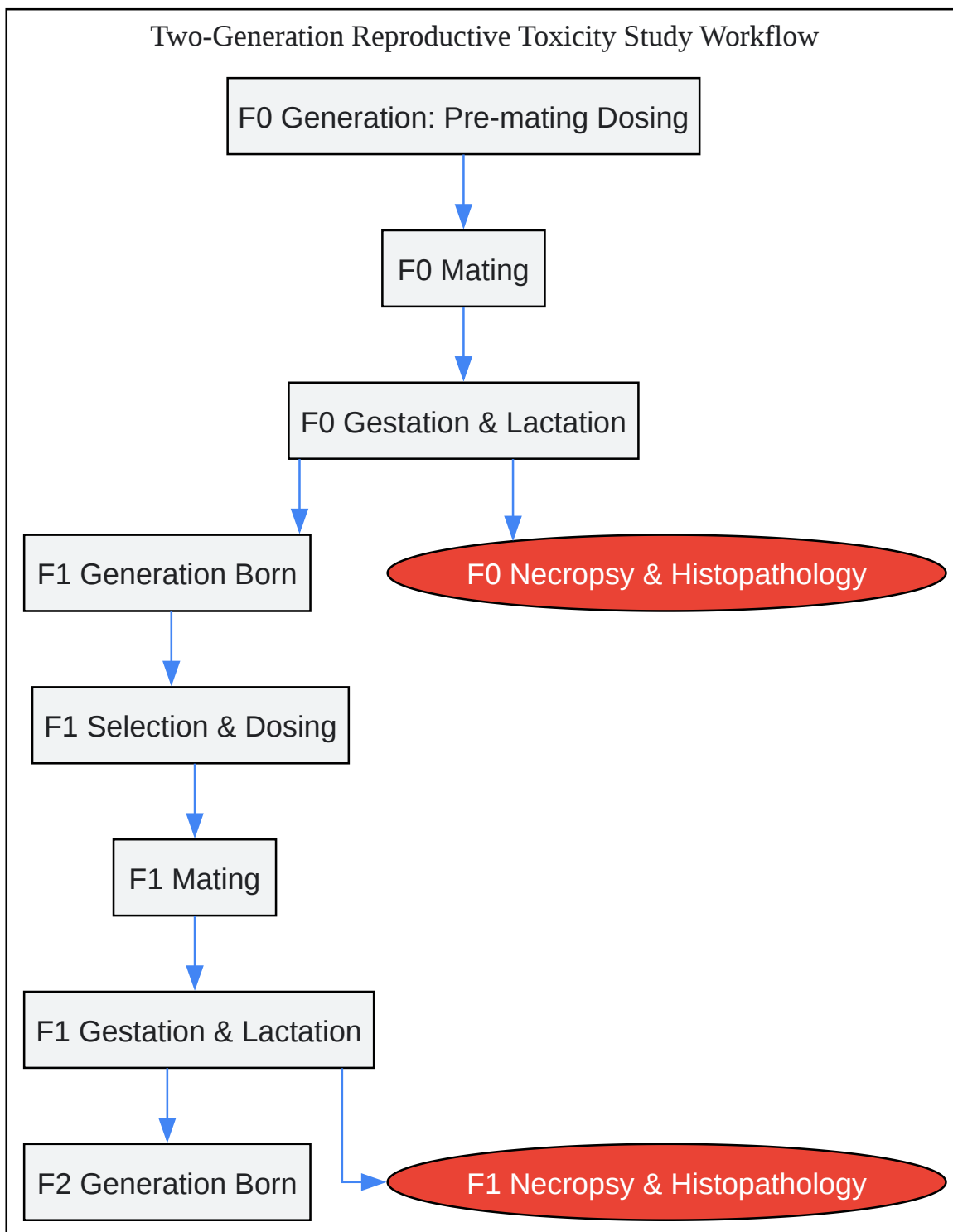
Species	Study Type	Route	NOAEL (mg/kg bw/day)	Effects Observed	Reference
Rat	2-Generation Reproduction	Dietary	1471.8 (highest dose tested)	No effects on parental toxicity, offspring toxicity, or reproduction	<a href="#">[1]</a>
Rat	Developmental	Gavage	1000 (highest dose tested)	No embryo/fetal toxicity	<a href="#">[1]</a>
Rabbit	Developmental	Gavage	400 (highest dose tested)	No teratogenicity	<a href="#">[1]</a>

## Experimental Protocols: Reproduction/Developmental Toxicity Screening Test (OECD 421)

A two-generation reproduction study, a comprehensive assessment of reproductive toxicity, typically involves:

- Parental Generation (F0): Male and female animals are administered the test substance in their diet for a pre-mating period, during mating, gestation, and lactation.
- Mating and Offspring (F1): F0 animals are mated to produce the F1 generation. Reproductive performance (e.g., fertility, gestation length) and offspring viability and growth are assessed.

- F1 Generation: Selected F1 offspring are continued on the test diet and subsequently mated to produce the F2 generation.
- Observations: Both generations are observed for clinical signs of toxicity, effects on reproductive parameters, and developmental abnormalities in the offspring.
- Pathology: At termination, a complete necropsy and histopathological examination of reproductive organs are performed on the F0 and F1 adults.



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Two-Generation Reproductive Toxicity Study Workflow



## Ecotoxicity

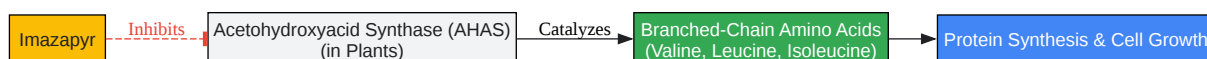
Imazapyr is practically non-toxic to birds, fish, and aquatic invertebrates.

Table 5: Ecotoxicity of Imazapyr

Organism	Test Type	Endpoint	Value	Reference
Bobwhite Quail	Acute Oral	LD50	>2150 mg/kg	[3]
Mallard Duck	Acute Oral	LD50	>2150 mg/kg	[3]
Rainbow Trout	96-hour	LC50	>100 mg/L	[3]
Bluegill Sunfish	96-hour	LC50	>100 mg/L	[3]
Daphnia magna (water flea)	48-hour	EC50	>100 mg/L	[3]

## Mode of Action

The herbicidal activity of Imazapyr is due to the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][6] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. [1][6] Since this enzyme is not present in animals, which obtain these essential amino acids from their diet, Imazapyr has a high degree of selectivity.



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### Imazapyr's Mode of Action in Plants

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